molecular formula C19H12FN3O3S2 B2764862 N-(4-{5-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide CAS No. 868142-50-1

N-(4-{5-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide

Cat. No.: B2764862
CAS No.: 868142-50-1
M. Wt: 413.44
InChI Key: YIIJDOMAOJTRIX-NXVVXOECSA-N
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Description

N-(4-{5-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide is a structurally complex molecule featuring a thiazolidinone core fused with a 5-fluoroindole moiety. The thiazolidinone ring (1,3-thiazolidin-4-one) is substituted at the 5-position with a (3Z)-5-fluoro-2-oxoindol-3-ylidene group and at the 2-position with a sulfanylidene (thione) group. The acetamide group is attached via a phenyl linker at the 3-position of the thiazolidinone .

Key structural attributes:

  • Thiazolidinone core: The 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl group provides hydrogen-bonding sites (C=O and C=S), critical for molecular interactions .
  • Acetamide-phenethyl linker: The N-phenylacetamide group likely modulates solubility and membrane permeability .

Properties

IUPAC Name

N-[4-[5-(5-fluoro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O3S2/c1-9(24)21-11-3-5-12(6-4-11)23-18(26)16(28-19(23)27)15-13-8-10(20)2-7-14(13)22-17(15)25/h2-8,26H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTIRSQLFAVEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole and thiazolidine intermediates. The key steps include:

    Synthesis of the Indole Intermediate: This involves the reaction of an appropriate aniline derivative with a suitable reagent to form the indole ring.

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a haloketone to form the thiazolidine ring.

    Coupling of Intermediates: The indole and thiazolidine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-{5-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and mechanisms, particularly those involving indole and thiazolidine derivatives.

Mechanism of Action

The mechanism of action of N-(4-{5-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Impact of Thiazolidinone Substituents

  • Sulfanylidene (C=S) vs. Dioxo (C=O) : The target compound’s 2-sulfanylidene group increases polarity and hydrogen-bond acceptor capacity compared to 2,4-dioxo analogues (e.g., ). This may enhance binding to cysteine-rich targets (e.g., kinases) .
  • Fluorobenzyl vs. Phenylpropenylidene : The 4-fluorobenzyl group in improves metabolic stability over alkenyl substituents (e.g., ), which are prone to oxidation.

Role of Indole/Indolylidene Modifications

  • 5-Fluoroindole: The fluorine atom in the target compound likely reduces CYP450-mediated metabolism compared to non-halogenated indoles (e.g., ) .
  • Trifluoroacetylindole : Compounds like show potent antiplasmodial activity but may exhibit higher toxicity due to the electron-withdrawing trifluoroacetyl group.

Acetamide Linker Effects

  • Phenethyl vs. Phenyl : The phenethyl group in increases lipophilicity (logP ~4.5) compared to the target compound’s phenylacetamide (logP ~3.8), affecting blood-brain barrier permeability .
  • 4-Fluorophenyl : The para-fluorine in enhances π-stacking without significantly altering solubility .

Biological Activity

N-(4-{5-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide is a complex compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H15FN4O3S
  • Molecular Weight : 382.39 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to the thiazolidinone and indole structures. For instance, a study evaluated various thiazolidinone derivatives and reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µM)MBC (µM)
5dS. aureus37.957.8
5gE. coli45.070.0
5kP. aeruginosa50.080.0

Anticancer Activity

The anticancer potential of compounds similar to N-(4-{5-[...]} has been explored in various studies. For example, indole derivatives have shown significant cytotoxic effects against several cancer cell lines, including breast (BT549), melanoma (SK-MEL), and ovarian (SKOV) cancers. The IC50 values for these compounds often fall within a range that suggests promising therapeutic applications .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound ABT5490.4
Compound BSK-MEL0.8
Compound CSKOV0.6

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of key enzymes involved in inflammatory processes and cancer progression. Specifically, derivatives have been identified as dual inhibitors of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are crucial in mediating inflammation .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A recent study synthesized a series of thiazolidinone derivatives, including those with indole moieties, which were tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds displayed superior activity compared to conventional antibiotics .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of indole-based compounds against various cancer cell lines. The results demonstrated that specific modifications in the structure significantly enhanced their anticancer properties, suggesting a potential pathway for developing new chemotherapeutics .

Q & A

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Reflux (~80–100°C) accelerates cyclization but may require inert atmospheres to prevent oxidation .
  • Catalysts : Bases like K₂CO₃ or NaOH facilitate deprotonation during acylation .

How can structural characterization techniques resolve ambiguities in the compound’s stereochemistry and functional group reactivity?

Basic Research Question
Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Z/E configuration of the indol-3-ylidene group and sulfanylidene position .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 426.46 vs. calculated for C₂₀H₁₄FN₃O₃S₂) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the thiazolidinone ring .

Q. Methodological Insight :

  • Contradiction Management : Conflicting spectral data (e.g., unexpected coupling constants) may arise from tautomerism. Computational tools (DFT calculations) can model stable conformers .

What strategies optimize the compound’s biological activity while minimizing off-target effects in enzyme inhibition assays?

Advanced Research Question
Approaches :

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenylacetamide group to enhance binding to target enzymes (e.g., kinase or protease inhibition) .
  • Docking Studies : Use software like AutoDock to predict interactions with active sites (e.g., fluorophenyl groups improving hydrophobic contacts) .
  • Selectivity Screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to identify structural motifs causing off-target binding .

Q. Data Analysis :

  • Contradictory IC₅₀ Values : If inconsistent inhibition occurs across assays, validate purity via HPLC and confirm target engagement using SPR (surface plasmon resonance) .

How can Design of Experiments (DoE) improve reaction yield and scalability for this compound?

Advanced Research Question
DoE Workflow :

  • Factors : Solvent polarity, temperature, catalyst loading, and stoichiometry .
  • Response Variables : Yield, purity, and reaction time.
  • Statistical Models : Use central composite design to identify optimal conditions (e.g., 1.2 eq. of aldehyde, 70°C in ethanol) .

Q. Case Study :

  • A flow-chemistry approach (continuous reactor) reduced side products (e.g., dimerization) by 30% compared to batch synthesis .

What mechanisms explain the compound’s contradictory cytotoxicity results in cancer cell lines?

Advanced Research Question
Hypotheses :

  • Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp) may reduce intracellular concentrations in resistant lines .
  • Redox Sensitivity : The thiazolidinone sulfanylidene group may act as a pro-drug, requiring activation by glutathione in specific cell types .

Q. Validation Methods :

  • Metabolite Profiling : LC-MS/MS to detect intracellular adducts (e.g., glutathione conjugates) .
  • Knockdown Models : CRISPR-mediated deletion of efflux pumps to assess transport dependency .

How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?

Basic Research Question
Key Features :

  • Electron-Withdrawing Groups : The 5-fluoroindole and sulfanylidene moieties increase electrophilicity at the thiazolidinone carbonyl, facilitating nucleophilic attack (e.g., by amines or thiols) .
  • Resonance Effects : The conjugated enone system stabilizes transition states during ring-opening reactions .

Q. Experimental Design :

  • Kinetic Studies : Monitor reaction rates (UV-Vis or NMR) with varying nucleophiles (e.g., piperidine vs. aniline) to quantify electronic effects .

What computational tools predict the compound’s pharmacokinetic properties, and how do they align with in vivo data?

Advanced Research Question
Tools and Parameters :

  • ADMET Prediction : SwissADME or ADMETLab for solubility (LogP ~2.8), bioavailability (F30% > 50%), and CYP450 inhibition .
  • PBPK Modeling : GastroPlus to simulate absorption profiles (e.g., Cₘₐₐₓ = 1.2 µM at 10 mg/kg dosing) .

Q. Discrepancy Resolution :

  • If in vivo clearance exceeds predictions, assess metabolite formation via hepatic microsome assays .

How do structural analogs of this compound compare in antimicrobial activity, and what functional groups drive efficacy?

Basic Research Question
Comparative Table :

Analog StructureKey ModificationsMIC (µg/mL) vs. S. aureus
Parent CompoundNone8.5
4-Nitro Phenyl Variant–NO₂ at phenyl ring3.2
Thiazolidinone-Oxadiazole HybridOxadiazole replacement12.7

Q. Drivers of Activity :

  • Electron-deficient aryl groups (e.g., –NO₂) enhance membrane penetration .
  • Bulkier substituents (e.g., oxadiazole) may sterically hinder target binding .

What experimental controls are critical when assessing the compound’s anti-inflammatory activity in murine models?

Advanced Research Question
Controls to Include :

  • Vehicle Control : DMSO/cremophor to rule out solvent effects on cytokine levels .
  • Positive Control : Dexamethasone (1 mg/kg) to benchmark IL-6 suppression .
  • Metabolic Stability : Plasma stability assays (37°C, 1 hr) to confirm compound integrity .

Q. Data Interpretation :

  • If IL-1β reduction is inconsistent, verify LPS-induced inflammation model consistency (e.g., endotoxin batch variability) .

How can contradictory results in ROS scavenging assays be resolved?

Advanced Research Question
Troubleshooting Steps :

  • Assay Interference : The compound’s absorbance at 517 nm (DPPH assay) may overlap with degradation products. Use ESR spectroscopy for direct radical detection .
  • Redox Cycling : Confirm if the thiazolidinone core undergoes redox cycling (cyclic voltammetry at −0.5 to +1.0 V) .

Q. Method Optimization :

  • Cell-Free vs. Cellular Assays : Compare DCFH-DA (cellular) and ORAC (cell-free) results to distinguish intracellular vs. extracellular activity .

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